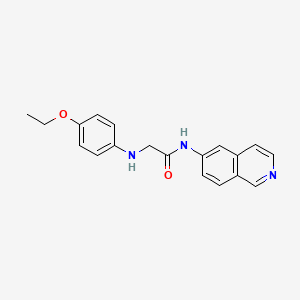
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a piperidine ring attached to a pyrazine moiety, which is further substituted with a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2,3-dichloropyrazine with methylamine can yield 5-chloro-6-methylpyrazine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, reacting 5-chloro-6-methylpyrazine with piperidine in the presence of a base can form the desired piperidine-substituted pyrazine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions, such as the reaction of the piperidine-substituted pyrazine with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as the removal of the chlorine atom.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as dechlorinated compounds.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the chlorine atom.
1-(5-Chloropyrazin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the methyl group.
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-amine: Similar structure but has an amine group instead of a carboxylic acid group.
Uniqueness
1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid is unique due to the presence of both the chlorine and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to certain targets and modify its pharmacokinetic properties.
特性
CAS番号 |
919536-39-3 |
|---|---|
分子式 |
C11H14ClN3O2 |
分子量 |
255.70 g/mol |
IUPAC名 |
1-(5-chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-10(12)13-6-9(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17) |
InChIキー |
HODHRTHJGHPANL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN=C1Cl)N2CCC(CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)



![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)





